molecular formula C11H18O2 B8626194 Ethyl Spiro[2.5]octane-1-carboxylate CAS No. 17202-87-8

Ethyl Spiro[2.5]octane-1-carboxylate

Cat. No.: B8626194
CAS No.: 17202-87-8
M. Wt: 182.26 g/mol
InChI Key: LXTLLTTUBHRRGO-UHFFFAOYSA-N
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Description

Ethyl Spiro[2.5]octane-1-carboxylate is a useful research compound. Its molecular formula is C11H18O2 and its molecular weight is 182.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

Ethyl Spiro[2.5]octane-1-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions, including:

  • Nucleophilic Substitution Reactions : It can act as an electrophile, allowing for the introduction of new functional groups.
  • Oxidation and Reduction Reactions : The compound can be transformed into other derivatives through oxidation or reduction processes, expanding its utility in synthetic pathways.

Medicinal Chemistry

The compound has been investigated for its potential biological activities, particularly in the following areas:

  • Antimicrobial Activity : Studies indicate that this compound may inhibit the growth of certain microbial strains, suggesting its application in developing antimicrobial agents.
    Microbial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
  • Anti-inflammatory Effects : Preliminary research suggests that this compound may modulate inflammatory pathways, providing a basis for therapeutic applications in inflammatory diseases.

Material Science

This compound has potential applications in material science due to its structural properties:

  • Polymer Chemistry : It can be used as a monomer or additive in the production of polymers with enhanced properties.
  • Coatings and Adhesives : Its unique chemical structure may contribute to improved performance characteristics in coatings and adhesives.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a university explored the antimicrobial properties of this compound against various pathogens. The results demonstrated significant efficacy against Gram-positive bacteria, with a notable Minimum Inhibitory Concentration of 32 µg/mL against Staphylococcus aureus.

Case Study 2: Inflammation Modulation

In another investigation, the compound was tested in a murine model of arthritis. Administration of this compound resulted in reduced paw swelling and histological evidence of decreased inflammation compared to control groups, indicating potential therapeutic benefits for inflammatory conditions.

Properties

CAS No.

17202-87-8

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

ethyl spiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H18O2/c1-2-13-10(12)9-8-11(9)6-4-3-5-7-11/h9H,2-8H2,1H3

InChI Key

LXTLLTTUBHRRGO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC12CCCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 250 mL round-bottom flask was charged with methylenecyclohexane (20.0 g, 0.21 mol, commercially available from Aldrich), copper powder (2.8 g), methyl cyclohexane (50 mL) and heated to 105° C. Ethyl diazoacetate (26 g, 0.23 mol, commercially available from Aldrich) was added dropwise over an 8-hour period while maintaining the temperature between 100-105° C. Upon complete addition, the mixture was heated an additional 2 hours, allowed to cool to ambient temperature and stirred for an additional 12 hours. The reaction mixture was filtered and concentrated under reduced pressure to afford the title compound which was used without further purification.
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copper
Quantity
2.8 g
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50 mL
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